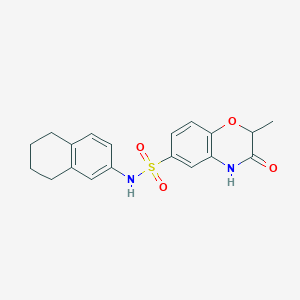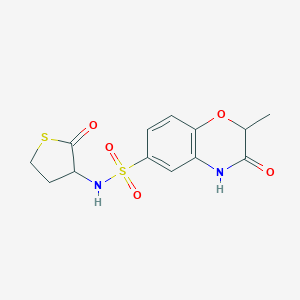![molecular formula C16H19FN2O2S B270677 N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide, commonly known as DEAB, is a chemical compound that belongs to the sulfonamide family. It is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are responsible for the metabolism of various endogenous and exogenous aldehydes. DEAB has been extensively studied for its scientific research applications, particularly in the field of stem cell biology.
作用机制
DEAB works by inhibiting the activity of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the metabolism of aldehydes. N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes are involved in the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB prevents the conversion of retinaldehyde to retinoic acid, leading to the expansion of undifferentiated stem cells.
Biochemical and Physiological Effects:
DEAB has been shown to have a number of biochemical and physiological effects, particularly in the context of stem cell biology. It has been shown to enhance the survival and proliferation of stem cells in vitro, and to promote the maintenance of stem cell pluripotency. Additionally, DEAB has been shown to increase the efficiency of stem cell reprogramming, allowing for the generation of induced pluripotent stem cells (iPSCs) with greater efficiency.
实验室实验的优点和局限性
DEAB has several advantages for use in lab experiments. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, making it a valuable tool for studying the role of these enzymes in stem cell biology. Additionally, DEAB has been shown to be relatively non-toxic to cells, allowing for its use in long-term culture experiments. However, DEAB does have some limitations, including its potential to affect other cellular processes beyond N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibition, and its relatively high cost compared to other reagents commonly used in stem cell research.
未来方向
There are several potential future directions for research involving DEAB. One area of interest is the use of DEAB in combination with other reagents to enhance stem cell expansion and differentiation. Additionally, the development of more potent and selective N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibitors could lead to the development of new therapies for a range of diseases, including cancer and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanisms by which DEAB affects stem cell biology, and to identify potential off-target effects that may limit its use in certain applications.
合成方法
DEAB can be synthesized through several methods, including the reaction of 4-(diethylamino)aniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DEAB.
科学研究应用
DEAB has been widely used in scientific research, particularly in the field of stem cell biology. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB can prevent the differentiation of stem cells into specific cell types, allowing for the expansion of undifferentiated stem cells in vitro.
属性
产品名称 |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C16H19FN2O2S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-19(4-2)15-10-8-14(9-11-15)18-22(20,21)16-7-5-6-13(17)12-16/h5-12,18H,3-4H2,1-2H3 |
InChI 键 |
TXDSRDZDCNRLJD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)


![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)